

# The Target Selectivity of AST5902 Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AST5902 mesylate |           |
| Cat. No.:            | B14762663        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AST5902 mesylate is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Furmonertinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2] AST5902 exhibits a kinase inhibition profile that is highly selective for EGFR, including wild-type, activating mutations (such as exon 19 deletions and L858R), and the T790M resistance mutation. This document provides a comprehensive overview of the target selectivity of AST5902, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform further research and drug development efforts.

## Introduction

Third-generation EGFR TKIs have revolutionized the treatment landscape for NSCLC patients with specific EGFR mutations. These inhibitors are designed to potently inhibit the sensitizing mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs, while sparing wild-type EGFR to minimize toxicity. Furmonertinib is a potent and irreversible third-generation EGFR TKI.[2] Following oral administration, Furmonertinib is metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to its active metabolite, AST5902.[2][3] Both Furmonertinib and AST5902 contribute to the overall



clinical efficacy.[4] Understanding the specific target selectivity of AST5902 is crucial for a complete characterization of Furmonertinib's pharmacological profile.

## **Kinase Inhibition Profile of AST5902**

The target selectivity of AST5902 has been characterized through in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of AST5902 against a panel of kinases, demonstrating its high potency and selectivity for EGFR.

Table 1: In Vitro Kinase Inhibitory Activity of AST5902

and Furmonertinib

| Kinase Target    | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) |
|------------------|-------------------|-------------------------|
| EGFR             | 6.9               | 1.9                     |
| EGFR_L858R       | 2.9               | 1.2                     |
| EGFR_T790M_L858R | 0.92              | 1                       |
| ALK              | 519               | 524                     |
| BLK              | 581               | 994                     |
| BRK              | >1000             | 949                     |
| втк              | 276               | 144                     |

Data sourced from ArriVent BioPharma presentation.[1]

Table 2: Cell-Based Activity of AST5902 and

**Furmonertinib Against EGFR Mutations** 

| Cell Line | EGFR Mutation    | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) |
|-----------|------------------|-------------------|-------------------------|
| A431      | WT               | 273.1             | 162.6                   |
| PC-9      | Exon 19 Deletion | 6.1               | 3.3                     |
| H1975     | L858R, T790M     | Not specified     | Not specified           |



Data sourced from ArriVent BioPharma presentation.[1]

The data clearly indicates that AST5902 is a potent inhibitor of both wild-type and mutant forms of EGFR, with particularly strong activity against the clinically relevant L858R and T790M/L858R mutations.[1] Its activity against other kinases in the panel is significantly lower, highlighting its selectivity.[1]

# **EGFR Signaling Pathway**

AST5902 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis. The following diagram illustrates the canonical EGFR signaling cascade.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. researchgate.net [researchgate.net]
- 2. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
- 3. Epidermal growth factor receptor Wikipedia [en.wikipedia.org]
- 4. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [en.bio-protocol.org]
- To cite this document: BenchChem. [The Target Selectivity of AST5902 Mesylate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b14762663#ast5902-mesylate-target-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com